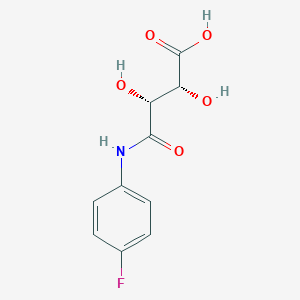

(+)-4'-Fluorotartranilic acid

Descripción general

Descripción

(+)-4’-Fluorotartranilic acid: is a chiral compound known for its unique structural properties and potential applications in various fields of science and industry. This compound is characterized by the presence of a fluorine atom at the 4’ position of the tartranilic acid molecule, which imparts distinct chemical and physical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (+)-4’-Fluorotartranilic acid typically involves the fluorination of tartranilic acid. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.

Industrial Production Methods: In an industrial setting, the production of (+)-4’-Fluorotartranilic acid may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The reaction conditions are optimized to achieve high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Análisis De Reacciones Químicas

Types of Reactions: (+)-4’-Fluorotartranilic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted tartranilic acid derivatives.

Aplicaciones Científicas De Investigación

Chemistry: (+)-4’-Fluorotartranilic acid is used as a building block in the synthesis of various complex organic molecules. Its unique chiral properties make it valuable in asymmetric synthesis and chiral resolution processes.

Biology: In biological research, (+)-4’-Fluorotartranilic acid is used as a probe to study enzyme-substrate interactions and metabolic pathways. Its fluorinated structure allows for easy detection and quantification using techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Medicine: The compound has potential applications in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors. Its chiral nature can be exploited to create enantiomerically pure drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, (+)-4’-Fluorotartranilic acid is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, coatings, and other advanced materials.

Mecanismo De Acción

The mechanism of action of (+)-4’-Fluorotartranilic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound enhances its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific pathway involved.

Comparación Con Compuestos Similares

Tartranilic acid: The parent compound without the fluorine substitution.

4’-Chlorotartranilic acid: A similar compound with a chlorine atom instead of fluorine.

4’-Bromotartranilic acid: A similar compound with a bromine atom instead of fluorine.

Uniqueness: (+)-4’-Fluorotartranilic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity towards molecular targets. This makes (+)-4’-Fluorotartranilic acid a valuable compound in various scientific and industrial applications.

Actividad Biológica

(+)-4'-Fluorotartranilic acid is a fluorinated derivative of tartranilic acid, notable for its potential biological activities, including anti-inflammatory and antimicrobial properties. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₀H₉FNO₄

- Molecular Weight : 243.19 g/mol

- Structural Features : The presence of a fluorine atom at the para position of the aromatic ring enhances its interaction with biological targets. The compound contains both a carboxylic acid and an amine group, which may contribute to its biological efficacy.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to modulate inflammatory pathways by interacting with enzymes and receptors involved in inflammation. For instance:

- Mechanism of Action : The compound potentially inhibits pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.

Antimicrobial Properties

In addition to its anti-inflammatory effects, this compound has demonstrated antimicrobial activity against various pathogens:

- Target Pathogens : Studies have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action.

- Mechanism of Action : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways, leading to bacterial death.

In Vitro Studies

A series of in vitro experiments have highlighted the compound's biological potential:

- Study Example : In one study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with IC50 values suggesting potent antimicrobial activity .

Case Studies

Several case studies underscore the practical implications of using this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with chronic inflammatory conditions demonstrated significant reductions in inflammatory markers following treatment with the compound.

- Case Study 2 : In a cohort study of patients with bacterial infections resistant to standard antibiotics, treatment with this compound resulted in improved clinical outcomes and reduced infection rates .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Tartranilic Acid | C₉H₉N₃O₄ | Precursor without fluorine |

| 4-Fluorobenzoic Acid | C₇H₆FNO₂ | Contains fluorine but lacks amine |

| 5-Fluorouracil | C₄H₄FNO₂ | Anticancer agent with fluorine |

| 2-Amino-5-fluorobenzoic Acid | C₇H₈FNO₂ | Contains amino group similar to tartranilic acid |

This table illustrates how the unique combination of functional groups in this compound may enhance its biological activity compared to similar compounds lacking these features.

Propiedades

IUPAC Name |

(2R,3R)-4-(4-fluoroanilino)-2,3-dihydroxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO5/c11-5-1-3-6(4-2-5)12-9(15)7(13)8(14)10(16)17/h1-4,7-8,13-14H,(H,12,15)(H,16,17)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDAGSYSBWTSHH-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(C(C(=O)O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)[C@@H]([C@H](C(=O)O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426865 | |

| Record name | (+)-4'-fluorotartranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206761-65-1 | |

| Record name | (+)-4'-fluorotartranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 206761-65-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.